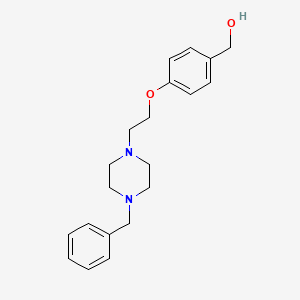
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol typically involves the reaction of 4-benzylpiperazine with 2-(4-hydroxyphenyl)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol include:
- (4-(2-(4-Phenylpiperazin-1-yl)ethoxy)phenyl)methanol
- (4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)methanol
- (4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
生物活性
The compound (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol, often referred to in the literature as a derivative of benzylpiperazine, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with phenolic compounds. The structure features a benzylpiperazine moiety linked to an ethoxy-substituted phenyl group, which is critical for its biological activity.
Antitumor Activity
Recent studies have identified this compound and its analogs as promising candidates for anticancer therapy. Notably, a study highlighted the synthesis of N-methyl-quinazolin-4-amines, which include this compound as a significant component. These derivatives exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.029 to 0.147 µM across four different types of cancer cells (e.g., HepG2, MCF-7) .
Mechanism of Action:
- Cell Cycle Arrest: The compound was shown to induce G2/M phase arrest in the cell cycle, which is crucial for halting cancer cell proliferation.
- Apoptosis Induction: It triggered apoptotic pathways as evidenced by indirect immunofluorescence staining that indicated anti-tubulin properties.
Efficacy in Vivo:
In xenograft models using HepG2 cells, the compound significantly inhibited tumor growth without notable weight loss in subjects, suggesting a favorable therapeutic index .
Case Studies and Experimental Findings
属性
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSENUTGPBKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594823 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-12-1 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













